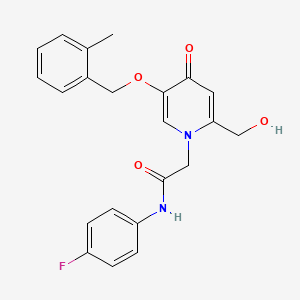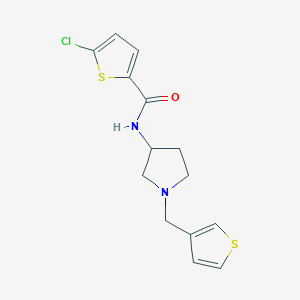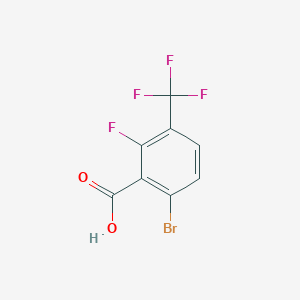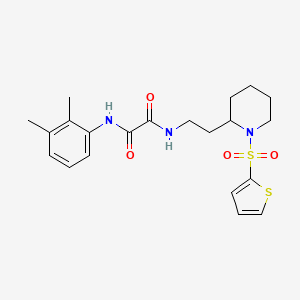![molecular formula C17H23ClN2OS B2697174 (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2380040-34-4](/img/structure/B2697174.png)
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known as CTDM, is a compound that has been extensively studied for its potential therapeutic applications. CTDM is a member of the diazepanone family, which has been shown to exhibit a wide range of pharmacological activities. In
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. In psychiatry, this compound has been studied for its potential use in the treatment of schizophrenia and depression. In oncology, this compound has been shown to have anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs.
Mecanismo De Acción
The exact mechanism of action of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood. However, it is believed that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This results in an increased inhibitory effect of GABA, leading to the anxiolytic and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and sedative effects. This compound has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This results in a decreased excitatory effect, leading to the anxiolytic and sedative effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has several advantages for lab experiments. It is a highly selective compound, making it useful for studying the specific effects of GABA-A receptor modulation. It is also a well-characterized compound, with a known synthesis method and pharmacological profile. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a highly lipophilic compound, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves the condensation of 3-chlorobenzaldehyde with 4-(thian-4-yl)-1,4-diaminobutane in the presence of acetic acid and acetic anhydride. The resulting product is then treated with methyl iodide to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-15-4-1-3-14(13-15)17(21)20-8-2-7-19(9-10-20)16-5-11-22-12-6-16/h1,3-4,13,16H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXXCBCOOMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)

![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)




![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)
![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)